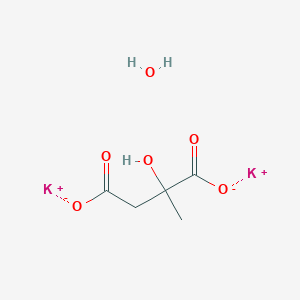
(+/-)-Potassium citramalate monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+/-)-Potassium citramalate monohydrate is a chemical compound that serves as a five-carbon precursor for the chemical synthesis of methacrylic acid . This compound is synthesized through the condensation of pyruvate and acetyl-CoA via the enzyme citramalate synthase . It is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of citramalic acid, which is a precursor to (+/-)-Potassium citramalate monohydrate, can be achieved using metabolically engineered Escherichia coli strains expressing a modified citramalate synthase gene from Methanococcus jannaschii . The key enzyme, citramalate synthase, uses pyruvate and acetyl-CoA as substrates . The process involves controlled batch experiments to optimize the production yield.
Industrial Production Methods
Industrial production of citramalic acid involves the use of fed-batch processes with engineered E. coli strains. These strains are modified to reduce the formation of by-products such as acetate, thereby increasing the yield of citramalate . The production process can generate over 60 g/L citramalate with a yield of 0.53 g citramalate per g glucose in 132 hours .
Analyse Chemischer Reaktionen
Types of Reactions
(+/-)-Potassium citramalate monohydrate undergoes various chemical reactions, including:
Condensation Reactions: Formation of citramalate from pyruvate and acetyl-CoA.
Oxidation and Reduction: Potential reactions involving the oxidation of citramalate to other derivatives.
Common Reagents and Conditions
Citramalate Synthase: The enzyme responsible for the condensation reaction.
Acetyl-CoA and Pyruvate: Substrates used in the synthesis of citramalate.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (+/-)-Potassium citramalate monohydrate is used as a precursor for the synthesis of methacrylic acid, which is a key component in the production of various polymers .
Biology
In biological research, citramalate pathways have been studied in microorganisms and plants for their role in isoleucine biosynthesis . The compound is also involved in the formation of important odor-active esters in fruits .
Medicine
Industry
In the industrial sector, citramalate is used in the production of methacrylic acid, which is a commodity chemical with a significant global market . It is used in the manufacture of transparent thermoplastics for construction, furniture, and display technologies .
Wirkmechanismus
The mechanism of action of (+/-)-Potassium citramalate monohydrate involves the enzyme citramalate synthase, which catalyzes the condensation of pyruvate and acetyl-CoA to form citramalate . This pathway contributes to the biosynthesis of isoleucine and other important compounds in microorganisms and plants .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Citric Acid: Another tricarboxylic acid used in various industrial and pharmaceutical applications.
Isocitric Acid: Similar in structure and function, involved in the citric acid cycle.
Uniqueness
(+/-)-Potassium citramalate monohydrate is unique due to its specific role as a precursor for methacrylic acid synthesis and its involvement in the biosynthesis of isoleucine and odor-active esters . Unlike citric acid, which is widely used as a flavoring and preservative agent, citramalate has specialized applications in polymer synthesis and metabolic pathways .
Eigenschaften
Molekularformel |
C5H8K2O6 |
|---|---|
Molekulargewicht |
242.31 g/mol |
IUPAC-Name |
dipotassium;2-hydroxy-2-methylbutanedioate;hydrate |
InChI |
InChI=1S/C5H8O5.2K.H2O/c1-5(10,4(8)9)2-3(6)7;;;/h10H,2H2,1H3,(H,6,7)(H,8,9);;;1H2/q;2*+1;/p-2 |
InChI-Schlüssel |
QYWXEUYISHLCOP-UHFFFAOYSA-L |
Kanonische SMILES |
CC(CC(=O)[O-])(C(=O)[O-])O.O.[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


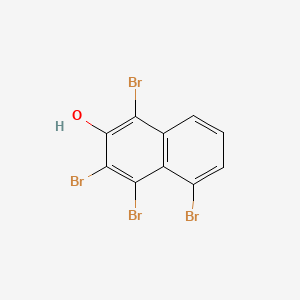
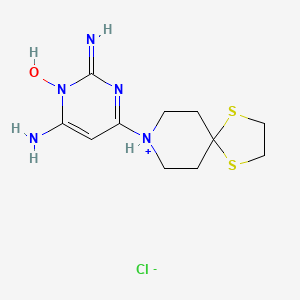
![1-[1-(3,4-Dimethylphenyl)ethyl]-2,3-dimethylbenzene](/img/structure/B13787326.png)
![[4-(Carbamoylsulfonyl)phenethyl][(5-methylisoxazol-3-yl)carbonyl]ammonium chloride](/img/structure/B13787331.png)
![Benzyl-[(3-ethyl-7-methoxy-4-oxo-2-phenylchromen-8-YL)methyl]azaniumchloride](/img/structure/B13787333.png)
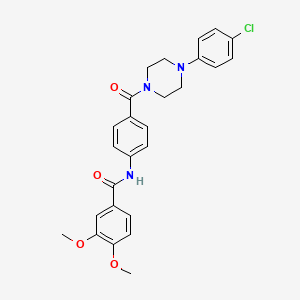
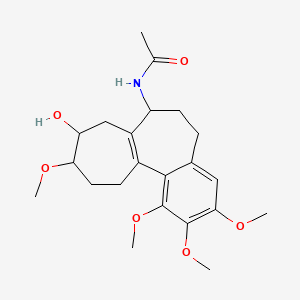
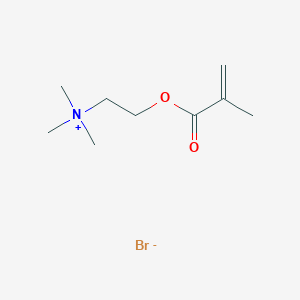
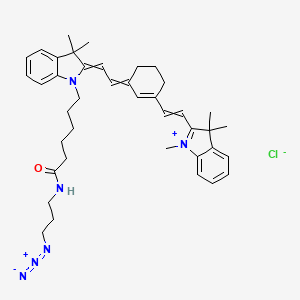
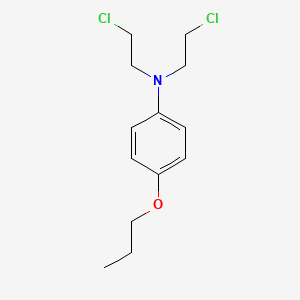
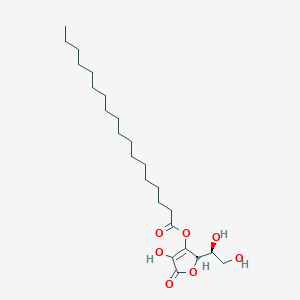
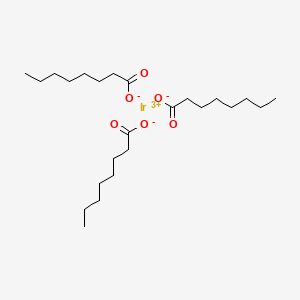
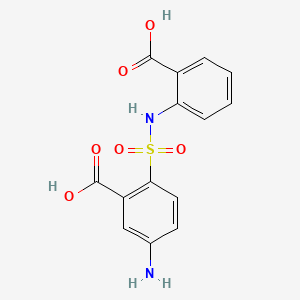
![2,2'-Isopropylidenebis[4,6-dibromophenol]](/img/structure/B13787380.png)
